molecular formula C21H24N2O2S B14961948 2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B14961948
M. Wt: 368.5 g/mol
InChI Key: PWZKOJFRFBXCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of an amine catalyst to form the intermediate imine. This intermediate then undergoes cyclization with ethylthioacetic acid under acidic conditions to form the thiazole ring. The final step involves the reduction of the thiazole intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-5-ETHYL-2-[(4-HYDROXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
  • 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

Uniqueness

The uniqueness of 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL lies in its specific substitution pattern on the thiazole ring and the presence of both methoxy and methyl groups on the aromatic rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[5-ethyl-2-(4-methoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C21H24N2O2S/c1-4-19-20(16-7-5-15(2)6-8-16)23(13-14-24)21(26-19)22-17-9-11-18(25-3)12-10-17/h5-12,24H,4,13-14H2,1-3H3

InChI Key

PWZKOJFRFBXCQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=NC2=CC=C(C=C2)OC)S1)CCO)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.